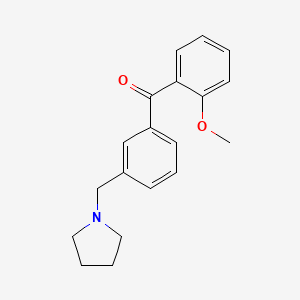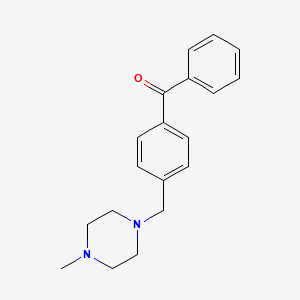
2-Methoxy-3'-pyrrolidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methoxy-3’-pyrrolidinomethyl benzophenone” is an organic compound that belongs to the class of benzophenones. It has a CAS number of 898794-00-8 . The IUPAC name of this compound is (2-methoxyphenyl) [3- (1-pyrrolidinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular formula of “2-Methoxy-3’-pyrrolidinomethyl benzophenone” is C19H21NO2 . The InChI code for this compound is 1S/C19H21NO2/c1-22-18-10-3-2-9-17 (18)19 (21)16-8-6-7-15 (13-16)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “2-Methoxy-3’-pyrrolidinomethyl benzophenone” is 295.38 .Aplicaciones Científicas De Investigación
UV Filters and Exposure Benzophenones, including similar compounds to 2-Methoxy-3'-pyrrolidinomethyl benzophenone, are widely used as UV filters. A study found that these compounds are commonly detected in human samples like urine, indicating widespread exposure (Gao et al., 2015).
Reproductive Toxicity Benzophenone-3, a related compound, has been studied for its potential reproductive toxicity. Research suggests that high exposure levels might be linked to changes in birth weight and gestational age, among other effects (Ghazipura et al., 2017).
Metabolism and Endocrine Disruption The metabolism of benzophenone-3 in liver microsomes and its impact on endocrine activity have been investigated. This study contributes to understanding how similar compounds might be metabolized and their potential endocrine-disrupting effects (Watanabe et al., 2015).
Nervous System Risks Benzophenone-3 has been evaluated for its potential risks to the nervous system. Studies show it can cross the placental barrier, raising concerns about prenatal exposure and its effects on the nervous system (Wnuk & Kajta, 2021).
Water Treatment and Oxidation The oxidation of benzophenone-3 during water treatment with ferrate(VI) was studied to evaluate the removal efficiency and reaction kinetics, important for understanding how similar compounds behave in water treatment processes (Yang & Ying, 2013).
Synthesis of Derivatives Research on the synthesis of arylazo-methoxy-diphenylmethanes from benzonphenone arylhydrazones offers insights into the chemical properties and potential applications of benzophenone derivatives (Gstach & Schantl, 1986).
Detection in Aqueous Samples A study developed methods for rapid determination of benzophenone-type UV filters, including derivatives of 2-Methoxy-3'-pyrrolidinomethyl benzophenone, in aqueous samples (Ho & Ding, 2012).
Skin Absorption Research on the percutaneous absorption of benzophenone-3 after repeated applications, including its presence in urine, contributes to understanding how skin absorbs these types of chemicals (Gonzalez et al., 2006).
Photoprotective Potential and Toxicity Novel benzophenone-3 derivatives have been studied for their photoprotective potential and phototoxicity. This research helps in assessing the safety and effectiveness of similar UV filters (González et al., 2017).
Environmental Impact and Removal Studies on the environmental impact of benzophenone-3, its removal from water, and the evaluation of various water treatment methods provide insight into the environmental aspects of similar compounds (Cao et al., 2021).
Propiedades
IUPAC Name |
(2-methoxyphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18-10-3-2-9-17(18)19(21)16-8-6-7-15(13-16)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCGRPAJWYPDDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643182 |
Source


|
| Record name | (2-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3'-pyrrolidinomethyl benzophenone | |
CAS RN |
898794-00-8 |
Source


|
| Record name | (2-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1325605.png)
![Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1325606.png)
![Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1325607.png)
![Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1325608.png)
![Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1325609.png)

